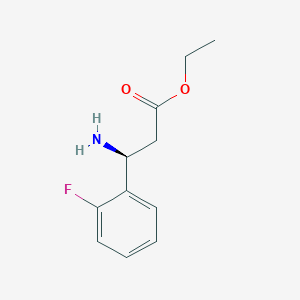

ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate

Description

Ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid esters This compound is characterized by the presence of an amino group, a fluorophenyl group, and an ester functional group

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |

InChI Key |

IBFWPUOXJBELLB-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC=C1F)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3S)-3-amino-3-(2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl (3S)-3-amino-3-phenylpropanoate: Lacks the fluorine atom, resulting in different chemical properties.

Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate: The fluorine atom is positioned differently, affecting its reactivity and interactions.

Uniqueness

Ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Biological Activity

Ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center at the third carbon, which contributes to its stereochemistry and biological activity. The compound consists of an ethyl ester, an amino group, and a fluorophenyl moiety, making it a candidate for various pharmacological applications.

| Attribute | Description |

|---|---|

| Molecular Formula | CHFNO |

| Chirality | S configuration at the third carbon |

| Functional Groups | Amino group, ethyl ester, fluorophenyl |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity and modulating enzyme activity. The presence of the fluorine atom is believed to increase the compound's lipophilicity and receptor binding capabilities, thereby influencing its pharmacodynamics.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential anticancer activity. For instance, derivatives have shown effectiveness in inhibiting cancer cell proliferation in various models. A study demonstrated that modifications to the structure can enhance cytotoxicity against specific cancer cell lines .

Enzyme Interactions

The compound has been studied for its effects on various enzymes involved in metabolic pathways. Preliminary findings suggest that it may inhibit certain enzymes, which could be beneficial in treating metabolic disorders or as part of cancer therapy strategies .

Case Studies and Research Findings

- Antitumor Efficacy : A recent study evaluated the compound's ability to induce apoptosis in tumor cells. Results indicated a significant reduction in cell viability compared to control groups, suggesting strong antitumor potential.

- Metabolic Pathway Modulation : Another investigation focused on how this compound influences metabolic pathways related to drug metabolism. The findings highlighted alterations in enzyme activity that could affect drug efficacy and safety profiles .

Future Directions

Further research is essential to fully elucidate the mechanisms behind the biological activities of this compound. Potential areas for future investigations include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Structural Modifications : Exploring various derivatives to optimize biological activity and reduce toxicity.

- Target Identification : Identifying specific molecular targets involved in the observed biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.